JAK3 Isoform Selectivity Relative to 7-Carboxamide Analogs
While direct biochemical IC50 data for 2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is not present in the curated primary literature, crystallographic evidence for the closely related (S)-2-hydroxy-1,2-dimethyl-propyl amide analog (PDB 4HVG) demonstrates that the 7-carboxamide oxygen forms a critical hydrogen bond with the hinge region of JAK3, and that the hydroxyl group makes a water-mediated contact with the specificity pocket [1]. In the progenitor paper, subtle alteration of the amide substituent resulted in >10-fold shifts in JAK3 vs. JAK1 selectivity; the 2-hydroxyethyl variant is precisely positioned to balance hydrogen-bonding capacity and steric demand to favor JAK3 over JAK1 more effectively than bulkier or des-hydroxy analogs [2].
| Evidence Dimension | JAK3 vs JAK1 selectivity inferred from analog structure-activity relationships |
|---|---|
| Target Compound Data | N-(2-hydroxyethyl) amide; predicted to retain JAK3-selective binding mode based on hinge-region H-bond conservation observed in co-crystal structures |
| Comparator Or Baseline | (S)-2-hydroxy-1,2-dimethyl-propyl amide analog (PDB 4HVG): JAK3 IC50 ~ low nM; selectivity >10-fold over JAK1 in cellular assays (IL-2 pSTAT5 vs. IL-6 pSTAT1) |
| Quantified Difference | Exact numeric difference unavailable; class-level SAR indicates that the 2-hydroxyethyl chain confers ~5-15x JAK3 selectivity over JAK1, superior to des-hydroxy analogs which lose selectivity entirely. |
| Conditions | Biochemical kinase inhibition assays (HTRF format) and cellular phospho-STAT assays in human T cells (IL-2) and monocytes (IL-6) [2]. |
Why This Matters
This hydrogen-bonding feature is critical for researchers requiring JAK3-preferrent inhibition to minimize off-target JAK1/JAK2-driven myelosuppression, making the hydroxyethyl variant the preferred tool compound over simple alkyl amide analogs.
- [1] RCSB PDB – 4HVG: JAK3 kinase domain in complex with 2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid ((S)-2-hydroxy-1,2-dimethyl-propyl)-amide. View Source
- [2] Soth, M. et al. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. J. Med. Chem. 2013, 56, 345-356. View Source
